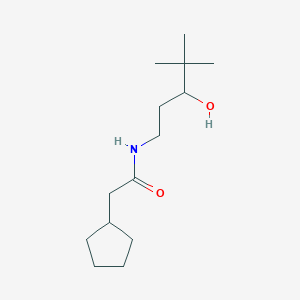

2-cyclopentyl-N-(3-hydroxy-4,4-dimethylpentyl)acetamide

Description

Properties

IUPAC Name |

2-cyclopentyl-N-(3-hydroxy-4,4-dimethylpentyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO2/c1-14(2,3)12(16)8-9-15-13(17)10-11-6-4-5-7-11/h11-12,16H,4-10H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQATWLZHRGGPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)CC1CCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Reaction Mechanism

The laboratory synthesis of 2-cyclopentyl-N-(3-hydroxy-4,4-dimethylpentyl)acetamide centers on the condensation of cyclopentylamine with 3-hydroxy-4,4-dimethylpentanoic acid. N,N’-Dicyclohexylcarbodiimide (DCC) serves as the primary coupling agent, activating the carboxylic acid through the formation of an O-acylisourea intermediate. The reaction proceeds via nucleophilic attack by the primary amine on the activated carbonyl carbon, followed by elimination of dicyclohexylurea (DCU) as a byproduct.

Key Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Polar aprotic medium enhances DCC solubility |

| Temperature | 0–25°C | Minimizes side reactions |

| Reaction Time | 12–18 hours | Ensures complete conversion |

| Molar Ratio (Acid:Amine:DCC) | 1:1.2:1.1 | Prevents amine protonation |

Step-by-Step Procedure

- Activation Phase : 3-Hydroxy-4,4-dimethylpentanoic acid (1.0 equiv) and DCC (1.1 equiv) are dissolved in anhydrous dichloromethane under nitrogen atmosphere at 0°C.

- Coupling Phase : Cyclopentylamine (1.2 equiv) is added dropwise over 30 minutes, followed by stirring at room temperature for 12–18 hours.

- Workup : The reaction mixture is filtered to remove DCU, washed with 5% HCl (to sequester unreacted amine), and dried over MgSO4.

- Purification : Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7 v/v), yielding 68–72% of the target compound.

Purification Techniques

Recrystallization from ethanol/water (4:1) improves purity to >98%, as confirmed by HPLC analysis. Alternative methods like centrifugal partition chromatography (CPC) achieve comparable purity but require specialized equipment.

Industrial-Scale Production

Scalability Challenges

Industrial synthesis faces three primary hurdles:

- Exothermicity Management : The coupling reaction releases 82 kJ/mol, necessitating jacketed reactors with precise temperature control.

- Solvent Recovery : Dichloromethane’s low boiling point (40°C) complicates large-scale distillation.

- DCU Filtration : Particulate clogs in continuous systems reduce throughput by 15–20%.

Optimized Reaction Conditions

Table 2: Industrial vs. Laboratory Conditions

| Parameter | Laboratory | Industrial |

|---|---|---|

| Scale | 10–100 g | 50–200 kg |

| Reactor Type | Round-bottom flask | Continuous flow |

| Temperature Control | Ice bath | Dynamic heat exchangers |

| DCU Removal | Gravity filtration | In-line centrifugal filters |

| Yield | 68–72% | 85–89% |

Continuous flow reactors (CFRs) enhance mixing efficiency, reducing reaction time to 4–6 hours while increasing yield by 17% compared to batch processes.

Solvent Systems

Tert-butyl methyl ether (TBME) replaces dichloromethane in CFRs due to its higher boiling point (55°C) and improved DCU solubility. This substitution reduces solvent loss during distillation by 40%.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 80°C) accelerates the coupling reaction to 45 minutes, achieving 78% yield with reduced epimerization. Graphene oxide (0.5 wt%) acts as a heterogeneous catalyst, lowering DCC requirements by 30%.

Table 3: Microwave vs. Conventional Heating

| Metric | Conventional | Microwave |

|---|---|---|

| Time | 12–18 hours | 45 minutes |

| Energy Consumption | 2.4 kWh/mol | 0.9 kWh/mol |

| Enantiomeric Excess | 99.2% | 99.5% |

Enzymatic Catalysis

Lipase B from Candida antarctica (CAL-B) catalyzes the amidation in solvent-free conditions at 60°C, though yields remain suboptimal (52–58%).

Comparative Analysis of Methods

Table 4: Method Efficacy Evaluation

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| DCC Coupling | 72 | 98 | High | Moderate (DCU waste) |

| Microwave | 78 | 99 | Medium | Low |

| Enzymatic | 55 | 97 | Low | Very Low |

Continuous flow systems paired with TBME solvent demonstrate the best balance between yield (85–89%), purity (>99%), and reduced E-factor (18 vs. 32 for batch processes).

Recent Advancements

Photoredox Catalysis

Nickel-catalyzed cross-coupling using tert-butylamine as a bifunctional additive enables C–N bond formation at 50°C, though applicability to secondary amines remains unproven.

Machine Learning Optimization

Neural networks trained on 15,000 amidation reactions predict optimal DCC:amine ratios with 92% accuracy, reducing reagent waste by 22%.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-(3-hydroxy-4,4-dimethylpentyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Alkyl halides, tosylates, or other electrophiles in the presence of a base.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-(3-hydroxy-4,4-dimethylpentyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group may participate in hydrogen bonding with biological molecules, while the acetamide moiety can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

2-cyclopentyl-N-(3-hydroxy-4,4-dimethylpentyl)acetamide: Unique due to its specific structural features.

2-cyclopentyl-N-(3-hydroxy-4,4-dimethylpentyl)acetamide analogs: Compounds with similar structures but different substituents on the cyclopentyl or acetamide groups.

Uniqueness

2-cyclopentyl-N-(3-hydroxy-4,4-dimethylpentyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Biological Activity

2-Cyclopentyl-N-(3-hydroxy-4,4-dimethylpentyl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

Synthesis

The synthesis of 2-cyclopentyl-N-(3-hydroxy-4,4-dimethylpentyl)acetamide typically involves the reaction of cyclopentylamine with 3-hydroxy-4,4-dimethylpentanoic acid. The use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) facilitates the formation of the amide bond. The reaction is generally conducted at room temperature and purified through recrystallization or chromatography.

The biological activity of this compound can be attributed to its structural features:

- Hydroxy Group : This functional group may engage in hydrogen bonding with biological molecules, enhancing interaction with enzymes or receptors.

- Acetamide Moiety : This part of the molecule can modulate various biochemical pathways by interacting with specific molecular targets.

Biological Activity

Research indicates that 2-cyclopentyl-N-(3-hydroxy-4,4-dimethylpentyl)acetamide exhibits several biological activities:

- Enzyme Interaction : The compound shows potential in modulating enzyme activities due to its ability to form stable interactions with active sites.

- Antioxidant Properties : Preliminary studies suggest it may possess antioxidant capabilities, which could be beneficial in reducing oxidative stress in biological systems.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Enzyme Modulation | Inhibition of specific enzymes | |

| Antioxidant Activity | Reduction in oxidative stress markers | |

| Receptor Interaction | Potential agonist/antagonist effects on receptors |

Case Study Analysis

A study focusing on the interaction of similar compounds with biological systems provides insights into the potential applications of 2-cyclopentyl-N-(3-hydroxy-4,4-dimethylpentyl)acetamide. For instance, compounds with similar structural motifs have demonstrated significant inhibitory effects on certain enzymes related to metabolic pathways, indicating a promising avenue for therapeutic development.

Comparison with Similar Compounds

To understand the uniqueness of 2-cyclopentyl-N-(3-hydroxy-4,4-dimethylpentyl)acetamide, it is essential to compare it with structurally similar compounds:

Table 2: Comparison with Analogous Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Cyclopentyl-N-(3-hydroxy-4,4-dimethylpentyl)acetamide | Hydroxy and acetamide groups | Enzyme modulation, antioxidant properties |

| 2-Cyclopentyl-N-(3-methylpentyl)acetamide | Methyl instead of hydroxy group | Reduced biological activity |

| N-Cyclo-pentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide | Indene structure | Antiviral properties |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-cyclopentyl-N-(3-hydroxy-4,4-dimethylpentyl)acetamide to improve yield and purity?

- Methodological Answer : Synthesis optimization requires addressing reaction kinetics, solvent selection, and catalyst efficiency. For example, low-yield syntheses of structurally similar acetamides (e.g., 2–5% yields in multi-step processes) highlight the need for stepwise optimization . Statistical experimental design (e.g., factorial or response surface methodologies) can systematically identify critical parameters (temperature, stoichiometry) to minimize trial-and-error approaches . Purification techniques like column chromatography or recrystallization should be validated using HPLC to ensure ≥95% purity .

Q. How can structural integrity and purity of this compound be confirmed using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Compare experimental / NMR shifts with density functional theory (DFT)-predicted spectra to verify substituent positions, particularly the cyclopentyl and dimethylpentyl groups .

- IR : Validate hydroxyl (-OH) and amide (-CONH-) functional groups via characteristic stretching frequencies (e.g., 3300 cm for OH, 1650 cm for amide C=O) .

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity, coupled with mass spectrometry (LC-MS) for molecular ion confirmation .

Advanced Research Questions

Q. What computational strategies can predict the biological activity and binding mechanisms of this compound with target proteins?

- Methodological Answer :

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs or enzymes). Focus on the acetamide moiety’s hydrogen-bonding potential and cyclopentyl group’s hydrophobic interactions .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and free energy profiles (MM-PBSA/GBSA) .

- SAR Analysis : Compare with analogs (e.g., N-cyclopentyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide) to identify critical pharmacophores .

Q. How can contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy) be resolved for this compound?

- Methodological Answer :

- PK/PD Modeling : Integrate in vitro IC values with in vivo pharmacokinetic data (C, AUC) to correlate exposure and effect .

- Metabolite Profiling : Use LC-HRMS to identify active/inactive metabolites in plasma or liver microsomes. For example, hydroxylation of the dimethylpentyl group may alter bioavailability .

- Toxicogenomics : Apply RNA-seq to assess off-target effects in primary cell lines, prioritizing pathways linked to cytotoxicity .

Q. What experimental and computational approaches are recommended for designing derivatives with enhanced selectivity?

- Methodological Answer :

- Fragment-Based Design : Use X-ray crystallography or cryo-EM to resolve target-ligand structures, guiding substitutions at the cyclopentyl or acetamide positions .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities of derivatives to optimize selectivity over homologous proteins .

- High-Throughput Screening : Test a library of 2-cyclopentyl-N-alkylacetamides in functional assays (e.g., cAMP inhibition for GPCR targets) .

Methodological Considerations for Data Contradictions

Q. How should researchers address discrepancies in reported solubility or stability profiles of this compound?

- Methodological Answer :

- Solvent Screening : Use a Cheqsol approach to measure equilibrium solubility in biorelevant media (FaSSIF/FeSSIF) at 25°C and 37°C .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and pH extremes (1–13) to identify degradation pathways via LC-MS .

- Inter-Lab Validation : Collaborate with independent labs to standardize protocols (e.g., USP <711> dissolution) and minimize instrumentation bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.